Cas no 20878-98-2 ((+-)-Mucronalatol)

(+-)-Mucronalatol 化学的及び物理的性質
名前と識別子
-
- (+-)-Mucronalatol
- (+-)-Mucronulatol
- (+/-)-mucronulatol
- (-)-mucronulatol
- (3R)-(+)-mucronulatol
- (S)- Mucronulatol
- (±)- Mucronulatol
- 3',7-dihydroxy-2',4'-dimethoxyisoflavan
- 3-(3-hydroxy-2,4-dimethoxy-phenyl)-chroman-7-ol
- Mucronulatol
- (R)-Mucronulatol
- MLS000697594
- MLSMR
- (+)-Mucronulatol
- 7,3'-Dihydroxy-2',4'-dimethoxyisoflavan
- SMR000470933
- SPBio_001907
- 27213-18-9
- 3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
- SCHEMBL4290208
- Spectrum2_001834
- CHEMBL478971
- MUCRONULATOL(+/-)
- HMS2270J22
- (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan
- KBio1_001739
- 20878-98-2
- 3,4-Dihydro-3-(3-hydroxy-2,4-dimethoxyphenyl)-2H-1-benzopyran-7-ol
- SpecPlus_000699
- DivK1c_006795
- CHEBI:174890
- CCG-38462
- AKOS040735371
- FS-8458
- mucronulatol
- (-)-Mucronulatol
-
- インチ: InChI=1S/C17H18O5/c1-20-14-6-5-13(17(21-2)16(14)19)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3
- InChIKey: NUNFZNIXYWTZMW-UHFFFAOYSA-N
- ほほえんだ: COc1ccc(C2COc3cc(O)ccc3C2)c(OC)c1O
計算された属性
- せいみつぶんしりょう: 302.115
- どういたいしつりょう: 302.115
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.2A^2
- 疎水性パラメータ計算基準値(XlogP): 1.394
(+-)-Mucronalatol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN95386-5mg |
Mucronulatol |
20878-98-2 | >=98% | 5mg |
$318 | 2023-09-19 |
(+-)-Mucronalatol 関連文献
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1. Synthesis of sophorol, violanone, lonchocarpan, claussequinone, philenopteran, leiocalycin, and some other natural isoflavonoids by the oxidative rearrangement of chalcones with thallium(III) nitrateLorànd Farkas,àgnes Gottsegen,Mihàly Nóagrádi,Sàndor Antus J. Chem. Soc. Perkin Trans. 1 1974 305
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Rudy Simons,Harry Gruppen,Toine F. H. Bovee,Marian A. Verbruggen,Jean-Paul Vincken Food Funct. 2012 3 810
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K. Kurosawa,W. D. Ollis,B. T. Redman,I. O. Sutherland,A. Braga de Oliveira,O. R. Gottlieb,H. Magalh?es Alves Chem. Commun. (London) 1968 1263
-
Nigel C. Veitch Nat. Prod. Rep. 2007 24 417
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5. Subject index, 1972
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6. Direct conversion of 2′-hydroxychalcones into isoflavones using thallium(III) nitrate: synthesis of (±)-sophorol and (±)-mucronulatolL. Farkas,A. Gottsegen,M. Nógrádi,S. Antus J. Chem. Soc. Chem. Commun. 1972 825
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7. The oxidative rearrangement of olefins by thallium(III) acetate. Part II. Synthesis of isoflavonesW. D. Ollis,K. L. Ormand,B. T. Redman,R. J. Roberts,I. O. Sutherland J. Chem. Soc. C 1970 125
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K. Kurosawa,W. D. Ollis,B. T. Redman,I. O. Sutherland,O. R. Gottlieb,H. Magalh?es Alves Chem. Commun. (London) 1968 1265
(+-)-Mucronalatolに関する追加情報
Introduction to (+-)-Mucronalatol and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and biotechnology. Among these, (+-)-Mucronalatol (CAS no. 20878-98-2) stands out as a compound of considerable interest due to its unique structural properties and potential biological activities. This introduction delves into the compound's characteristics, recent research findings, and its implications in various scientific domains.
In the realm of chemical synthesis, (+-)-Mucronalatol is recognized for its complex molecular architecture, which includes multiple stereocenters and functional groups. These features contribute to its diverse chemical reactivity and make it a valuable scaffold for drug discovery. The compound's stereochemistry is particularly noteworthy, as it exists as a racemic mixture, meaning it contains equal amounts of both enantiomers. This racemic nature has been a focal point in recent studies aimed at understanding the relationship between molecular structure and biological activity.
Recent advancements in chiral chemistry have enabled more precise control over the synthesis of enantiomerically pure forms of (+-)-Mucronalatol. This has opened up new avenues for research, particularly in the development of enantioselective catalysts and chiral auxiliaries that can be used to isolate specific enantiomers with high efficiency. Such developments are crucial for pharmaceutical applications, where the biological activity of a drug can be significantly influenced by its stereochemical configuration.
The biological activity of (+-)-Mucronalatol has been a subject of extensive investigation. Initial studies suggested that this compound exhibits mild inhibitory effects on certain enzymes, making it a potential candidate for further exploration in drug development. More recent research has focused on its interaction with biological targets, particularly those involved in metabolic pathways and signal transduction. These studies have provided valuable insights into the compound's mechanism of action and its potential therapeutic applications.
One of the most intriguing aspects of (+-)-Mucronalatol is its role as a lead compound in the development of novel therapeutic agents. Researchers have leveraged its structural framework to design derivatives with enhanced biological activity and improved pharmacokinetic properties. For instance, modifications to the functional groups present in (+-)-Mucronalatol have led to compounds that exhibit stronger binding affinity to their target enzymes or receptors. Such modifications are essential for optimizing drug candidates for clinical use.
The synthesis of (+-)-Mucronalatol also presents unique challenges due to its complex stereochemistry. However, recent innovations in synthetic methodologies have made it possible to produce this compound with greater ease and precision. Techniques such as asymmetric hydrogenation and enzymatic resolution have been particularly effective in isolating enantiomerically pure forms of the compound. These advancements not only facilitate further research but also contribute to the broader field of synthetic chemistry by providing new tools and strategies for complex molecule synthesis.
The application of computational chemistry has further enhanced our understanding of (+-)-Mucronalatol's properties. Molecular modeling studies have provided detailed insights into its interactions with biological targets, helping researchers predict and optimize its biological activity. These computational approaches are increasingly integral to drug discovery pipelines, allowing for rapid screening of potential candidates and identification of promising leads.
In conclusion, (+-)-Mucronalatol (CAS no. 20878-98-2) is a compound of significant interest in modern chemical research due to its unique structural features and potential biological activities. Recent advancements in synthetic chemistry, chiral technology, and computational methods have opened up new possibilities for exploring its therapeutic applications. As research continues to uncover more about this compound's properties and potential uses, it is likely to remain a key player in the development of novel pharmaceuticals and biotechnological products.
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